molecular formula C12H18N2O B7940572 (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine

Cat. No.: B7940572
M. Wt: 206.28 g/mol
InChI Key: KCHQUOBSCFVPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine is an organic compound with the molecular formula C13H20N2O. It is characterized by the presence of a cyclobutylmethyl group and a 2-methoxypyridin-4-ylmethyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine typically involves the reaction of cyclobutylmethylamine with 2-methoxypyridine-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the construction of heterocyclic compounds and other functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    (Cyclobutylmethyl)[(2-hydroxypyridin-4-yl)methyl]amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (Cyclobutylmethyl)[(2-chloropyridin-4-yl)methyl]amine: Similar structure but with a chlorine atom instead of a methoxy group.

    (Cyclobutylmethyl)[(2-aminopyridin-4-yl)methyl]amine: Similar structure but with an amino group instead of a methoxy group.

Uniqueness: (Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .

Properties

IUPAC Name

1-cyclobutyl-N-[(2-methoxypyridin-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-7-11(5-6-14-12)9-13-8-10-3-2-4-10/h5-7,10,13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHQUOBSCFVPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CNCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.